molecular formula C16H12N4S B183699 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 79074-65-0

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B183699
CAS No.: 79074-65-0
M. Wt: 292.4 g/mol
InChI Key: KKMLKOAASIIFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and thiadiazine ring system, with phenyl groups attached at the 3 and 6 positions. The presence of these aromatic rings and the heterocyclic core contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide. The reaction is carried out in ethanol, and the mixture is boiled for several hours. The product is then isolated by filtration and recrystallized from suitable solvents such as ethanol, dimethyl sulfoxide (DMSO), or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The heterocyclic core can be subjected to oxidation or reduction under appropriate conditions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can modify the heterocyclic core or the phenyl rings.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-phenylethanone in ethanol. The resulting product is purified through recrystallization techniques. X-ray crystallography studies have shown that the compound adopts a specific crystal structure characterized by coplanarity between the triazole and thiadiazine rings .

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. In vitro studies conducted on various cancer cell lines (including leukemia and breast cancer) revealed that these compounds can inhibit cell proliferation effectively. For instance, modifications to the compound's structure have been shown to enhance its antitumor activity against specific cancer types .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against a range of pathogens. Studies suggest that it possesses both antibacterial and antifungal properties. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

Analgesic and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial potential, this compound has been evaluated for analgesic and anti-inflammatory effects. Research has shown that certain derivatives can provide significant pain relief without causing gastric toxicity—an important consideration in drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications at specific positions on the phenyl rings can lead to enhanced biological efficacy. For example:

Structural ModificationBiological Activity
Electron-withdrawing groups at the 6-positionIncreased analgesic and anti-inflammatory effects
Alkyl substitutions at the 3-positionEnhanced anticancer activity against breast cancer cells

This relationship underscores the importance of molecular design in developing effective therapeutic agents based on this compound .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Antitumor Studies : A study conducted by researchers at the National Cancer Institute evaluated various derivatives against 60 different cancer cell lines. The findings indicated that certain compounds exhibited potent antitumor activity across multiple cancer types .
  • Analgesic Activity : Another study focused on evaluating the analgesic properties of synthesized derivatives found that some compounds significantly reduced pain responses in animal models without causing gastric lesions—highlighting their therapeutic potential in pain management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature also contributes to its diverse biological activities, making it a versatile compound for various applications.

Biological Activity

3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound with significant biological activity due to its unique structural features. This compound has been the subject of various studies aimed at exploring its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula for this compound is C16H12N4SC_{16}H_{12}N_{4}S. It features a fused ring system that enhances its chemical reactivity and biological interactions. The compound's crystal structure has been studied extensively, revealing a monoclinic system with notable dimensions that contribute to its stability and reactivity .

Biological Activity Overview

The biological activities of this compound derivatives have been documented in various studies. These activities include:

  • Anticancer Activity : Compounds derived from this structure have shown promising results against various cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells .
  • Phosphodiesterase Inhibition : Research indicates that these compounds act as potent inhibitors of phosphodiesterase 4 (PDE4), which is crucial in cellular signaling pathways. The selectivity of these inhibitors suggests potential applications in treating neuropsychiatric disorders .
  • Antimicrobial Properties : Several derivatives have exhibited antimicrobial activity against various pathogens. For example, certain compounds were tested against Candida species and showed higher potency than conventional antifungal agents like ketoconazole .

Anticancer Studies

A series of studies have evaluated the anticancer properties of this compound derivatives:

CompoundCell LineIC50 (µg/mL)Mechanism
9bMCF-7<64.5Inhibits tubulin polymerization
52cMDA-MB-231<50Aromatase inhibition
8GA549<30Disrupts microtubule network

These findings indicate that specific modifications to the phenyl groups can significantly enhance anticancer activity .

Phosphodiesterase Inhibition

The selectivity and potency of this compound derivatives as PDE4 inhibitors were highlighted in a study where several analogues were synthesized and tested:

AnaloguePDE SelectivityIC50 (nM)
5AHigh3.26
6GModerate15.0

These results suggest that this compound class could be developed for therapeutic uses in conditions like asthma and depression due to their ability to modulate cAMP levels effectively .

Antimicrobial Activity

The antimicrobial efficacy of selected derivatives was assessed against various bacterial strains:

CompoundBacterial Strain% Inhibition
2dATCC-1678326.29
2dATCC-200124.81
KetoconazoleATCC-200122.96

These findings demonstrate that some derivatives possess comparable or superior antimicrobial activity compared to established drugs .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazolo[3,4-b][1,3,4]thiadiazine derivatives:

  • Case Study on PDE Inhibition : A study focused on the synthesis of a series of substituted compounds that were evaluated for their PDE inhibition capabilities. The most potent analogue exhibited significant selectivity towards PDE4 over other isoforms.
  • Anticancer Mechanisms : Another study explored the mechanisms behind the anticancer activities observed in MCF-7 cell lines. It was found that certain derivatives inhibited cell proliferation by inducing apoptosis through tubulin disruption.

Properties

IUPAC Name

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMLKOAASIIFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353075
Record name 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79074-65-0
Record name 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
Reactant of Route 4
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Customer
Q & A

Q1: What is the molecular formula and crystal system of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

A1: The molecular formula of this compound is C16H12N4S []. The crystal structure belongs to the monoclinic system with the space group P21/c. []

Q2: What were the key findings of the crystallographic study on this compound?

A2: The study successfully determined the crystal structure of this compound at 296 K. [] Key parameters determined include the unit cell dimensions (a = 22.151(4) Å, b = 12.484(2) Å, c = 10.2018(19) Å, β = 101.073(6)°), cell volume (V = 2768.7(8) Å3), and reliability factors (Rgt(F) = 0.0522, wRref(F2) = 0.1428). [] This information provides a basis for understanding the three-dimensional arrangement of the molecule and its potential interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.